molecular formula C36H40N2 B1312815 Terbinafine dimer CAS No. 934365-23-8

Terbinafine dimer

Cat. No.: B1312815
CAS No.: 934365-23-8
M. Wt: 500.7 g/mol
InChI Key: YZZQDUPUWRZTLM-YQGGXCSUSA-N
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Description

Terbinafine dimer: is a compound derived from terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections such as dermatophytosis, onychomycosis, and other superficial fungal infections. The dimer form of terbinafine is of interest due to its potential enhanced antifungal properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terbinafine involves multiple steps, starting with the reaction of 3,3-dimethyl-1-butyne with acrolein in the presence of n-butyl lithium in a tetrahydrofuran medium. This yields 6,6-dimethyl-1-hepten-4-yn-3-ol, which is then purified by vacuum distillation. The purified product reacts with 40% hydrobromic acid and phosphorus tribromide in an alcohol to yield a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne .

Industrial Production Methods: Industrial production of terbinafine typically involves a batch-flow hybrid process. This process includes consecutive organometallic steps without the necessity of in-line purification. The metalation by n-butyllithium is followed by a selective addition of the lithium salt and a Grignard reaction, resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .

Chemical Reactions Analysis

Types of Reactions: Terbinafine dimer undergoes various chemical reactions, including:

    Oxidation: Terbinafine can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the double bonds in the compound.

    Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of terbinafine, which may have different antifungal properties .

Scientific Research Applications

Chemistry: Terbinafine dimer is studied for its potential to form more stable and potent antifungal agents. Researchers explore its chemical properties and reactivity to develop new antifungal drugs.

Biology: In biological research, this compound is used to study the mechanisms of fungal cell wall synthesis and the effects of antifungal agents on fungal cells.

Medicine: this compound is investigated for its potential use in treating resistant fungal infections. Its enhanced stability and potency make it a candidate for new antifungal therapies.

Industry: In the pharmaceutical industry, this compound is explored for its potential to improve the efficacy and stability of antifungal medications .

Comparison with Similar Compounds

    Naftifine: Another allylamine antifungal agent with a similar mechanism of action.

    Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but through a different enzyme.

    Fluconazole: Another triazole antifungal with a similar target but different chemical structure.

Uniqueness: Terbinafine dimer is unique due to its dimeric form, which may offer enhanced stability and potency compared to its monomeric counterparts. Its specific inhibition of squalene monooxygenase distinguishes it from azole antifungals, which target a different enzyme in the ergosterol synthesis pathway .

Properties

IUPAC Name

(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZQDUPUWRZTLM-YQGGXCSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107573
Record name (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934365-23-8
Record name (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934365-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbinafine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBINAFINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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